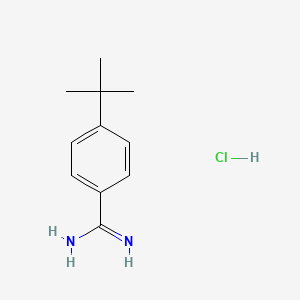

4-(tert-Butyl)benzimidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(tert-Butyl)benzimidamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 4-(tert-Butyl)benzimidamide hydrochloride typically involves the reaction of 4-tert-butyl benzonitrile with hydrogen chloride in ethanol and benzene at ambient temperature for 72 hours. This is followed by the addition of ammonia in ethanol at ambient temperature for 120 hours . The reaction conditions are relatively mild, making it a feasible process for industrial production.

Analyse Chemischer Reaktionen

4-(tert-Butyl)benzimidamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted benzimidamides.

Common reagents used in these reactions include hydrogen chloride, ammonia, and various oxidizing and reducing agents . The major products formed from these reactions are typically benzimidazole and its derivatives.

Wissenschaftliche Forschungsanwendungen

4-(tert-Butyl)benzimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 4-(tert-Butyl)benzimidamide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

4-(tert-Butyl)benzimidamide hydrochloride can be compared with other similar compounds such as:

2-tert-Butyl-4-methoxyphenol: Similar in structure but differs in functional groups and applications.

tert-Butyl 4-aminobenzoate: Another compound with a tert-butyl group but different chemical properties and uses.

2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, differing significantly in its applications.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and diverse applications in scientific research.

Biologische Aktivität

4-(tert-Butyl)benzimidamide hydrochloride is a compound with notable biological activity, particularly within the realm of pharmacology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound is a benzimidazole derivative characterized by the presence of a tert-butyl group. Its chemical structure can be represented as follows:

This structure contributes to its unique pharmacological properties, making it a subject of interest in various biological studies.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, research highlighted the effectiveness of similar compounds against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity, with some derivatives showing MIC values as low as 12.5 µg/ml against Salmonella typhi .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 4-(tert-Butyl)benzimidamide | 12.5 | S. typhi |

| Other derivatives | 50 - 250 | C. albicans, others |

Antiparkinsonian Activity

Another area of investigation involves the compound's potential in treating neurodegenerative diseases like Parkinson's disease (PD). Compounds with similar scaffolds have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in PD pathology. In vivo studies indicated that certain derivatives could reduce symptoms associated with haloperidol-induced catalepsy in animal models .

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its interaction with specific biological targets. For example, its ability to inhibit MAO-B suggests it may modulate dopamine levels in the brain, which is crucial for managing PD symptoms. Additionally, the compound's structural modifications enhance its binding affinity to target receptors, improving its therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a critical role in understanding how modifications to the benzimidazole core influence biological activity. Studies have shown that introducing various substituents can significantly alter the compound's potency against specific pathogens or its ability to interact with neuronal pathways .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial properties compared to traditional antibiotics like ampicillin and ciprofloxacin .

Neuroprotection Studies

In neuroprotection studies involving SH-SY5Y neuroblastoma cells, compounds structurally related to 4-(tert-Butyl)benzimidamide were assessed for their ability to protect against oxidative stress-induced cell death. Results showed that these compounds significantly reduced cell mortality in vitro, suggesting potential applications in neurodegenerative disease therapies .

Eigenschaften

IUPAC Name |

4-tert-butylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H3,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSURHAFYGGLGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560250 |

Source

|

| Record name | 4-tert-Butylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68284-01-5 |

Source

|

| Record name | 4-tert-Butylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.